molecular formula C6H3F3INO B1409324 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine CAS No. 1227571-40-5

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B1409324
CAS No.: 1227571-40-5
M. Wt: 288.99 g/mol
InChI Key: AYVWPSXTZWZNEW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by iodination and hydroxylation. One common method involves the trifluoromethylation of a pyridine derivative using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The iodination can be achieved using iodine (I2) or an iodine-containing reagent under oxidative conditions. Hydroxylation is often carried out using a hydroxylating agent such as hydrogen peroxide (H2O2) or a similar oxidant.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 4-Hydroxy-3-(trifluoromethyl)pyridine.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-Oxo-2-iodo-3-(trifluoromethyl)pyridine.

    Reduction: Formation of 4-Hydroxy-3-(trifluoromethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.

    4-Hydroxy-3-(trifluoromethyl)pyridine: Lacks the iodo group, resulting in different reactivity and applications.

    2-Iodo-3-(trifluoromethyl)pyridine:

Uniqueness

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodo and trifluoromethyl groups enhances its utility in various synthetic and industrial processes, while the hydroxy group provides additional sites for chemical modification.

Properties

IUPAC Name

2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVWPSXTZWZNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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